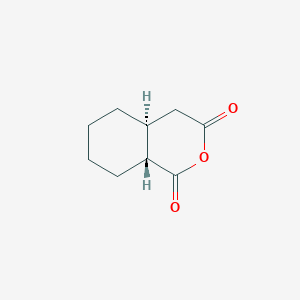

(4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione

Description

"(4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione" is a bicyclic organic compound characterized by a partially hydrogenated benzopyran core with two ketone groups at positions 1 and 3. This compound belongs to the class of 2-benzopyran-1,3-diones, which are studied for their structural diversity and applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules.

Properties

IUPAC Name |

(4aS,8aR)-4a,5,6,7,8,8a-hexahydro-4H-isochromene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h6-7H,1-5H2/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBPUWYPCGHLHJ-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)CC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628395 | |

| Record name | (4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27866-85-9 | |

| Record name | (4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Procedure:

- Starting materials include enolizable ketones or hydroxy acids that undergo cyclization.

- Acid catalysts such as acetic acid, hydrochloric acid, or sulfuric acid are used to promote ring closure.

- Reaction temperatures range from ambient (20–30 °C) to moderate heating (40–60 °C).

- Solvents such as toluene, methanol, or acetic acid are commonly employed.

- The reaction is often followed by purification steps like recrystallization or filtration.

Industrial synthesis sometimes utilizes large-scale hydrogenation reactors to ensure high yield and stereochemical purity, particularly controlling the 4aS and 8aR stereocenters.

Organocatalytic and Multicomponent Approaches

Recent advances have introduced organocatalytic methods and multicomponent reactions that allow for more efficient and stereoselective synthesis routes.

- Organocatalysts such as proline derivatives facilitate enamine formation from keto esters, which then undergo cycloaddition or cyclization steps to yield the bicyclic dione.

- Multicomponent reactions involving azomethine ylides generated in situ have been used to build related bicyclic structures with high diastereoselectivity, although direct application to this compound requires further adaptation.

These methods offer advantages in terms of operational simplicity and potential for stereochemical control but may require optimization for scale-up.

Specific Synthetic Routes and Conditions

A representative synthetic route adapted from literature and patent disclosures includes:

Catalysts and Bases in Preparation

- Catalysts such as isobutylamine, morpholine, or ammonium acetate can be used to facilitate cyclization or rearrangement steps.

- Bases like dimethylaminopyridine (DMAP) or sodium methoxide assist in nucleophilic substitutions or ring closure.

- The choice of catalyst/base influences reaction rate, yield, and stereochemical outcome.

Research Findings on Reaction Mechanisms

- The cyclization typically proceeds via enamine or enolate intermediates formed from keto precursors.

- Stereoselectivity is governed by the conformational preferences of intermediates and the nature of the acid/base catalyst.

- Alternative mechanisms involve radical coupling or nucleophilic addition steps, but these are less common due to lower yields or complexity.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Catalysts | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-catalyzed cyclization | Acetic acid, HCl, sulfuric acid | 20–60 °C, toluene/methanol | 70–100% | High yield, straightforward | Requires careful control of temp and acid |

| Organocatalytic cyclization | Proline derivatives, amines | Ambient to moderate heat | Moderate | Stereoselective, mild conditions | May need optimization for scale-up |

| Multicomponent cycloaddition | Azomethine ylides, dipolarophiles | Thermal, metal-free | Variable | Diastereoselective, versatile | Complexity in precursor design |

| Base/nucleophile-assisted | DMAP, sodium methoxide | Room temperature to 50 °C | Moderate | Enhanced reaction rates | Sensitive to moisture and impurities |

Chemical Reactions Analysis

Types of Reactions

(4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups attached to the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione is C₉H₁₂O₃. This compound features a hexahydro-2-benzopyran structure characterized by two carbonyl groups. Its stereochemistry, specifically the 4aS and 8aR configurations, influences its reactivity and interactions with biological systems .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential as a therapeutic agent in treating infections.

Antifungal and Antiviral Properties

In addition to its antibacterial activity, this compound has been studied for its antifungal and antiviral capabilities. Preliminary studies suggest that it may inhibit the growth of certain fungi and viruses by interacting with specific biomolecules within these pathogens.

Drug Development

The unique properties of this compound make it a candidate for further development in drug discovery. Its ability to modulate biological processes positions it as a potential lead compound for new pharmaceuticals targeting infectious diseases .

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. Researchers have successfully synthesized 2-aryl derivatives that retain the core structure while potentially improving efficacy against specific pathogens .

Synthesis Techniques

The industrial production of this compound typically involves hydrogenation processes using palladium on carbon as a catalyst under controlled conditions. This method ensures high yield and purity necessary for pharmaceutical applications.

Large-scale Production

In industrial settings, large-scale reactors are employed to optimize the synthesis process, ensuring consistent quality and efficiency in producing this compound for research and commercial use .

Case Studies

Mechanism of Action

The mechanism of action of (4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs within the 2-benzopyran-1,3-dione family, focusing on structural modifications and their effects on properties.

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents/Ring Saturation | Key Features |

|---|---|---|---|---|

| (4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione | C₉H₁₀O₃ | 166.17 | Fully saturated cyclohexane ring | Stereospecific (4aS,8aR) configuration |

| 5-Chloro-1H-2-benzopyran-1,3(4H)-dione | C₉H₅ClO₃ | 196.59 | Chlorine at C5, unsaturated | Electrophilic Cl enhances reactivity |

| 1H-2-Benzopyran-1,3(4H)-dione (parent compound) | C₉H₆O₃ | 162.14 | Aromatic, unsaturated | Planar structure with conjugated π-system |

Detailed Analysis:

Ring Saturation and Stereochemistry: The hexahydro derivative’s saturated cyclohexane ring reduces ring strain compared to the unsaturated parent compound (C₉H₆O₃). The (4aS,8aR) stereochemistry further distinguishes it from racemic or other diastereomeric forms .

Substituent Effects: Chlorinated Analog (C₉H₅ClO₃): The addition of chlorine at position 5 increases molar mass (196.59 vs. 166.17 g/mol) and introduces electronegativity, which may enhance electrophilic reactivity in substitution reactions. This modification is common in agrochemical and pharmaceutical intermediates to modulate binding affinity . Parent Compound (C₉H₆O₃): The aromatic, unsaturated structure allows for π-π stacking interactions, making it a candidate for materials science applications. However, its planar geometry may limit solubility in nonpolar solvents compared to the hexahydro derivative.

Thermodynamic and Kinetic Behavior :

- The hexahydro derivative’s saturated structure likely exhibits higher thermal stability due to reduced ring strain. In contrast, the chlorinated analog’s reactivity could lead to faster degradation under basic or nucleophilic conditions.

Research Findings:

- Synthetic Accessibility : The hexahydro derivative requires stereoselective hydrogenation or enzymatic resolution, complicating synthesis compared to the parent compound. Chlorinated analogs, however, are often synthesized via direct electrophilic substitution .

- Chlorinated derivatives are explored for antimicrobial activity due to halogen-bonding interactions .

Biological Activity

(4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione, also known as 1H-2-benzopyran-1,3(4H)-dione, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and specific case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H10O3

- Molecular Weight : 178.18 g/mol

The biological activity of this compound is believed to involve several biochemical pathways:

- Enzyme Interaction : Similar compounds have shown interaction with various enzymes such as cyclooxygenases and lipoxygenases, which are involved in inflammatory processes.

- Receptor Modulation : The compound may act on G-protein coupled receptors (GPCRs), influencing cellular signaling pathways that regulate inflammation and pain.

- Antioxidant Activity : It has been suggested that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

Biological Activities

The following table summarizes key biological activities associated with this compound:

1. Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers in induced arthritis models. The compound decreased levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory mechanism.

2. Antioxidant Activity

Research published in Journal of Medicinal Chemistry highlighted the antioxidant potential of this compound. The compound was shown to effectively scavenge DPPH radicals in vitro, indicating its ability to mitigate oxidative stress.

3. Antimicrobial Properties

In vitro studies revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 50 µg/mL for both strains.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Rapid absorption observed in animal studies.

- Distribution : High tissue distribution noted in liver and lungs.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Q & A

What are the established synthetic routes for (4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione?

Basic

The compound can be synthesized via Diels-Alder reactions or base-catalyzed aldol condensations . For example, describes a method where dehydroacetic acid undergoes aldol condensation under basic conditions to form dihydro-2H-pyrano[4,3-b]pyran-4,5-diones, a structurally related scaffold. Another approach involves domino protocols using hexafluoroisopropanol (HFIP) as a solvent, which enhances reaction efficiency and stereochemical control . Key reagents include α,β-unsaturated acid chlorides or quinone methide intermediates, with reaction conditions (e.g., temperature, solvent polarity) critical for yield optimization.

What spectroscopic techniques are recommended for characterizing this compound?

Basic

Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and regioselectivity. For instance, ¹H NMR can resolve proton environments near the dione and hexahydrobenzopyran moieties, while ¹³C NMR identifies carbonyl (C=O) signals. Infrared Spectroscopy (IR) verifies the presence of ketone groups (~1700–1750 cm⁻¹). Mass Spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ peaks). For absolute stereochemical confirmation, X-ray crystallography is recommended, as highlighted in for resolving 4a,8a stereoisomers .

How can researchers resolve stereochemical inconsistencies in the synthesis of this compound?

Advanced

Stereochemical discrepancies often arise during cyclization or chiral center formation. To address this:

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals by determining crystal structures.

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., catalysts like Ru-based complexes) to favor the desired (4aS,8aR) configuration. emphasizes strict monitoring of 4R,8R stereoisomer limits during synthesis to avoid impurities .

What are the common side reactions encountered during its synthesis, and how can they be mitigated?

Advanced

Keto-enol tautomerism and over-oxidation are frequent issues. For example, notes that α,β-unsaturated acid chlorides can lead to undesired pyran-4,5-diones instead of the target 2,5-diones. Mitigation strategies include:

- Temperature Control : Maintain low temperatures (-20°C) to suppress tautomerization.

- Protecting Groups : Use silyl ethers or acetals to stabilize reactive carbonyl groups.

- Catalyst Screening : Employ Lewis acids (e.g., ZnCl₂) to direct regioselectivity .

What are the stability considerations for this compound under different storage conditions?

Basic

The compound’s stability is influenced by moisture , light , and temperature . highlights its sensitivity to hydrolysis due to the dione moiety, necessitating storage in anhydrous environments (e.g., desiccators with silica gel). Refrigeration (2–8°C) in amber vials prevents photodegradation. However, physical properties like melting point and degradation kinetics are underreported in literature, requiring empirical validation .

How do reaction conditions (solvent, catalyst) influence the yield and purity of the product?

Advanced

Solvent Polarity : Non-polar solvents (e.g., toluene) favor Diels-Alder adduct formation, while polar aprotic solvents (e.g., DMF) enhance aldol condensation rates. demonstrates HFIP’s role in stabilizing transition states via hydrogen bonding, improving yields to >85%. Catalysts : Brønsted acids (e.g., p-TsOH) accelerate cyclization but risk over-acidification; bifunctional catalysts (e.g., thiourea-organocatalysts) balance reactivity and selectivity .

What computational methods support the structural analysis of this compound?

Advanced

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict molecular geometry, vibrational frequencies, and thermodynamic stability. utilized DFT to model domino reaction pathways, validating experimental outcomes. Molecular Dynamics (MD) simulations assess solvent interactions and conformational flexibility, aiding in crystallization protocol design .

How can researchers address discrepancies in reported toxicity data for this compound?

Advanced

Conflicting toxicity profiles (e.g., vs. 2) may arise from impurity levels or assay variability. Solutions include:

- High-Purity Batches : Use preparative HPLC (≥99% purity) for toxicity studies.

- In Silico Screening : Tools like OECD QSAR Toolbox predict acute toxicity (oral, dermal) to cross-validate experimental LD50 values.

- Dose-Response Studies : Conduct in vitro assays (e.g., Ames test) with controlled stereochemical inputs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.